4-Fluoro-2-(trifluoromethyl)benzaldehyde

Catalog No.
S708378
CAS No.
90176-80-0
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS Number

90176-80-0

Product Name

4-Fluoro-2-(trifluoromethyl)benzaldehyde

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H

InChI Key

NONOHEMDNFTKCZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=O

Synthesis and Characterization:

-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde, known for its unique chemical structure with both fluorine and trifluoromethyl groups. Researchers have developed various methods for its synthesis, including:

  • Palladium-catalyzed cross-coupling reactions
  • Vilsmeier-Haaf formylation

These methods allow for the production of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with high purity, which is essential for its various applications in scientific research.

Applications in Organic Synthesis:

The presence of the reactive aldehyde group and the electron-withdrawing fluorine and trifluoromethyl substituents make 4-Fluoro-2-(trifluoromethyl)benzaldehyde a valuable building block in organic synthesis. Researchers have utilized it for the preparation of various complex molecules, including:

  • Pharmaceuticals
  • Agrochemicals
  • Advanced materials

Its unique reactivity allows for diverse transformations, making it a versatile tool for synthetic chemists.

Potential Applications in Medicinal Chemistry:

The combination of the electron-withdrawing groups and the aldehyde functionality makes 4-Fluoro-2-(trifluoromethyl)benzaldehyde a potential candidate for the development of new drugs. Researchers are exploring its potential in various therapeutic areas, including:

  • Antibacterial agents
  • Anticancer agents

4-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C8H4F4OC_8H_4F_4O, and it has a molecular weight of approximately 192.11 g/mol. The compound exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and biological activity.

Typical of aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Research indicates that 4-Fluoro-2-(trifluoromethyl)benzaldehyde may possess significant biological activities. It has been studied for its potential anti-inflammatory properties, particularly in neuroinflammation models. The structural characteristics imparted by the fluorine atoms may enhance its interaction with biological targets, potentially leading to more potent therapeutic effects compared to non-fluorinated analogs .

Several methods have been developed for synthesizing 4-Fluoro-2-(trifluoromethyl)benzaldehyde:

  • Selective Fluorination: This involves the fluorination of 2-(trifluoromethyl)toluene under specific conditions using antimony halides as catalysts, followed by hydrolysis to yield the aldehyde .
  • Oxidation of Alcohol Precursors: Starting from corresponding alcohols, oxidation can be performed using oxidizing agents such as chromium trioxide or potassium permanganate.
  • Rearrangement Reactions: Certain rearrangement reactions can lead to the formation of this compound from simpler precursors through controlled conditions.

4-Fluoro-2-(trifluoromethyl)benzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique electronic properties.
  • Agricultural Chemicals: The compound may be used in developing agrochemicals that require specific reactivity patterns.
  • Material Science: Its properties make it suitable for use in creating specialized materials with desired characteristics.

Studies have indicated that 4-Fluoro-2-(trifluoromethyl)benzaldehyde interacts effectively with various biomolecules, enhancing its potential as a pharmaceutical agent. The presence of fluorine atoms increases lipophilicity, which may improve membrane permeability and bioavailability . Interaction studies have shown promising results in models assessing neuroinflammatory responses, suggesting its utility in treating related conditions.

Several compounds share structural similarities with 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsSimilarity Score
2-Fluoro-4-(trifluoromethyl)benzaldehydeFluorine at position 2; trifluoromethyl at position 40.98
3-Fluoro-5-(trifluoromethyl)benzaldehydeFluorine at position 3; trifluoromethyl at position 50.95
4-Fluoro-3-(trifluoromethyl)benzaldehydeFluorine at position 4; trifluoromethyl at position 30.93
2-Fluoro-3-(trifluoromethyl)benzaldehydeFluorine at position 2; trifluoromethyl at position 30.89

The uniqueness of 4-Fluoro-2-(trifluoromethyl)benzaldehyde lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these similar compounds.

The compound is characterized by the following properties:

PropertyValue/Description
CAS Number90176-80-0
Molecular FormulaC₈H₄F₄O
Molecular Weight192.11 g/mol
IUPAC Name4-Fluoro-2-(trifluoromethyl)benzaldehyde
Synonyms5-Fluoro-2-formylbenzotrifluoride; α,α,α,4-Tetrafluoro-o-tolualdehyde
Structural Formula

The molecule consists of a benzaldehyde core substituted with a fluorine atom at the para position and a trifluoromethyl group at the ortho position.

Historical Context and Development

The compound’s synthesis emerged alongside advancements in organofluorine chemistry. Early methods involved hydrolysis of halogenated precursors:

  • Patent CN104016840A (2014) describes hydrolysis of o-trifluoromethyl methylbenzene bichloride using catalysts like iron(III) chloride at 80–150°C, yielding 2-(trifluoromethyl)benzaldehyde derivatives .
  • Patent CN102516047A (2011) optimized hydrolysis conditions using acetic acid and sodium acetate at 150–190°C, achieving >90% yield .

Modern approaches prioritize catalytic efficiency and green chemistry:

  • Use of zinc chloride or nickelous chloride reduces reaction times and improves selectivity .
  • Continuous-flow systems and solvent-free conditions are under investigation to minimize waste .

Significance in Organofluorine Chemistry

The compound exemplifies key principles of fluorinated compounds:

  • Electronic Effects: The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety .
  • Steric Considerations: Fluorine’s small van der Waals radius (1.47 Å) allows dense substitution without steric hindrance .
  • Stability: The C-F bond’s strength (≈480 kJ/mol) confers thermal and oxidative stability .

Applications:

FieldUse CaseSource
PharmaceuticalsIntermediate for CNS drugs and anti-inflammatory agents
AgrochemicalsBuilding block for herbicides and pesticides
Materials ScienceMonomer for fluoropolymers with high chemical resistance

Current Research Landscape

Recent studies focus on:

  • Catalytic Innovation:
    • Palladium-catalyzed cross-coupling to introduce -CF₃ groups .
    • Photocatalytic trifluoromethylation using visible light .
  • Sustainable Synthesis:
    • Replacement of HF with safer fluorinating agents (e.g., Selectfluor®) .
  • Drug Discovery:
    • Derivatives show promise as kinase inhibitors and antibacterial agents .

Emerging Trends:

  • Computational modeling to predict reactivity and optimize synthesis .
  • Microreactor technology for scalable production .

Molecular Structure and Configuration

4-Fluoro-2-(trifluoromethyl)benzaldehyde exhibits a planar molecular configuration characteristic of aromatic aldehydes [1] [2]. The compound features a benzene ring with two distinct fluorine-containing substituents: a single fluorine atom at the para position (position 4) and a trifluoromethyl group at the ortho position (position 2) relative to the aldehyde functional group [1] [3]. The molecular structure maintains planarity, with the aldehyde group coplanar with the aromatic ring system [4] [5].

The spatial arrangement of the molecule places the highly electronegative fluorine substituents in positions that maximize their electron-withdrawing effects on the aromatic system [6] [7]. The trifluoromethyl group, positioned ortho to the formyl group, creates significant steric and electronic interactions that influence the overall molecular geometry [8] [9]. Computational studies indicate that the molecule adopts a stable planar conformation with minimal deviation from planarity across the entire structure [2] [10].

The aldehyde hydrogen atom is positioned to minimize steric hindrance with the adjacent trifluoromethyl group, resulting in a specific conformational preference [9] [11]. This structural arrangement is critical for understanding the compound's reactivity patterns and intermolecular interactions [12].

Chemical Formula and Molecular Weight

The molecular formula of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is C₈H₄F₄O, representing a composition of eight carbon atoms, four hydrogen atoms, four fluorine atoms, and one oxygen atom [1] [13] [3]. The precise molecular weight is established at 192.11 grams per mole, with some sources reporting variations to 192.113 or 192.1104 grams per mole depending on the precision of measurement standards used [1] [13] [2].

Table 1: Fundamental Molecular Data

PropertyValueReference
Molecular FormulaC₈H₄F₄O [1] [13] [3]
Molecular Weight192.11 g/mol [1] [13]
CAS Registry Number90176-80-0 [1] [2] [3]
MDL NumberMFCD00061313 [1] [13]
SMILES NotationFc1ccc(C=O)c(c1)C(F)(F)F [1] [3]
InChI1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H [1] [2]
InChI KeyNONOHEMDNFTKCZ-UHFFFAOYSA-N [1] [2] [3]

The high fluorine content, comprising four fluorine atoms out of seventeen total atoms, significantly influences the compound's physical and chemical properties [14] [7]. This fluorine-to-total-atom ratio of approximately 23.5% places the compound among highly fluorinated organic molecules with enhanced chemical stability and unique electronic characteristics [15] [14].

Bond Properties and Electronic Distribution

The electronic structure of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is dominated by the strong electron-withdrawing effects of both fluorine substituents [6] [7]. The trifluoromethyl group exhibits particularly powerful electron-withdrawing properties, classified among the most potent electron-withdrawing groups in organic chemistry [7]. This group primarily operates through inductive effects, drawing electron density away from the aromatic ring system [6] [7].

The carbon-fluorine bonds in the molecule display characteristic bond lengths typical of aromatic fluorine substitution, with the aromatic carbon-fluorine bond measuring approximately 1.35 Å [8]. The carbon-carbon bonds within the benzene ring maintain aromatic character with bond lengths ranging from 1.39 to 1.48 Å, consistent with delocalized pi-electron systems [8] [5].

The carbonyl group exhibits enhanced electrophilic character due to the electron-withdrawing effects of the fluorine substituents [16] [7]. Computational studies reveal that the carbon-oxygen double bond in the aldehyde group shows increased polarization compared to non-fluorinated benzaldehydes [5]. The formyl carbon bears increased positive charge density, while the oxygen atom demonstrates enhanced negative charge character [5].

Table 2: Electronic and Bond Characteristics

PropertyValueMethod/Reference
Dipole MomentEnhanced relative to benzaldehyde [15] [8]
Carbon-Fluorine Bond Length~1.35 Å [8]
Aromatic C-C Bond Length Range1.39-1.48 Å [8] [5]
Electron-Withdrawing StrengthHigh (CF₃ > F) [6] [7]
Carbonyl Bond PolarizationIncreased vs. unsubstituted [5]

The electron distribution patterns show significant delocalization of electron density toward the fluorine atoms, creating regions of negative electrostatic potential at the fluorine sites and positive potential at the aromatic carbon atoms [14]. This redistribution fundamentally alters the molecule's reactivity profile compared to non-fluorinated analogues [14] [7].

Structural Comparison with Related Fluorinated Benzaldehydes

4-Fluoro-2-(trifluoromethyl)benzaldehyde exhibits distinct structural characteristics when compared to other fluorinated benzaldehyde derivatives [17] [16]. The isomeric compound 2-Fluoro-4-(trifluoromethyl)benzaldehyde, sharing the same molecular formula C₈H₄F₄O, demonstrates different substitution patterns that significantly affect molecular properties [18] [19].

Table 3: Comparative Analysis of Fluorinated Benzaldehydes

CompoundFormulaMW (g/mol)Boiling Point (°C)CAS Number
4-Fluoro-2-(trifluoromethyl)benzaldehydeC₈H₄F₄O192.1111490176-80-0
2-Fluoro-4-(trifluoromethyl)benzaldehydeC₈H₄F₄O192.11Not reported89763-93-9
4-FluorobenzaldehydeC₇H₅FO124.11181459-57-4
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.12174455-19-6

The positional differences between the 4-fluoro-2-(trifluoromethyl) and 2-fluoro-4-(trifluoromethyl) isomers create distinct electronic environments [18] [17]. In the 4-fluoro-2-(trifluoromethyl) arrangement, the trifluoromethyl group occupies the ortho position relative to the aldehyde, creating stronger through-space interactions and enhanced steric effects [9] [11].

Comparative studies with monofluorinated benzaldehydes reveal that the addition of the trifluoromethyl group significantly alters physical properties [17] [16]. The compound 4-fluorobenzaldehyde, containing only a single fluorine substituent, exhibits a substantially higher boiling point of 181°C compared to the 114°C boiling point of the trifluoromethyl-substituted analogue [1] [17]. This difference reflects the unique molecular packing and intermolecular interaction patterns influenced by the trifluoromethyl group [16] [14].

Nuclear magnetic resonance studies demonstrate that fluorine-19 chemical shifts vary significantly among these isomers, with the trifluoromethyl fluorine atoms typically appearing around -63 parts per million, while aromatic fluorine substituents appear in different chemical shift ranges [20] [11]. These spectroscopic differences provide clear identification markers for distinguishing between structural isomers [20] [11].

Isomeric Considerations

4-Fluoro-2-(trifluoromethyl)benzaldehyde represents one specific substitution pattern among several possible isomeric arrangements of tetrafluorinated benzaldehyde derivatives [18] [17]. The compound exhibits constitutional isomerism with 2-Fluoro-4-(trifluoromethyl)benzaldehyde, where the positions of the fluorine atom and trifluoromethyl group are interchanged relative to the aldehyde functional group [18] [19].

The isomeric relationship extends to consideration of all possible positions for the fluorine and trifluoromethyl substituents on the benzaldehyde ring [17] [16]. Each positional arrangement creates distinct electronic and steric environments that influence molecular properties, reactivity patterns, and physical characteristics [8] [9].

Conformational isomerism considerations reveal that the aldehyde group can adopt different orientations relative to the aromatic ring plane [9] [11]. However, computational and experimental evidence indicates a strong preference for planar conformations in benzaldehyde derivatives, including fluorinated variants [4] [9]. The presence of the ortho-positioned trifluoromethyl group may introduce additional conformational constraints due to steric interactions with the aldehyde hydrogen [9] [11].

Table 4: Isomeric Relationships and Properties

Isomer TypeDescriptionProperty ImpactReference
ConstitutionalPosition interchange of F and CF₃Different boiling points, NMR patterns [18] [17]
ConformationalAldehyde group rotationMinimal due to planarity preference [9] [11]
SubstitutionalAlternative ring positionsVaried electronic distributions [17] [8]

The electronic effects of different substitution patterns create distinct reactivity profiles among isomers [8] [6]. The ortho-positioning of the trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde creates particularly strong electron-withdrawing effects on the aldehyde carbon, enhancing its electrophilic character compared to other isomeric arrangements [11] [7].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.65%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Fluoro-2-(trifluoromethyl)benzaldehyde

Dates

Modify: 2023-08-15

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